molecular formula C25H20N4O2 B1246221 N-[4-(benzylamino)-3-cyanoquinolin-2-yl]-4-methoxybenzamide

N-[4-(benzylamino)-3-cyanoquinolin-2-yl]-4-methoxybenzamide

Cat. No.: B1246221
M. Wt: 408.5 g/mol
InChI Key: FFHQNQNMELQOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SSR161421 is an aminoquinoline.

Scientific Research Applications

Sigma-2 Receptor Probes

Research has explored the use of related benzamide analogs as probes for sigma-2 receptors. For instance, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1) showed high affinity for sigma2 receptors, indicating potential for studying these receptors in vitro (Xu et al., 2005).

Imaging of Solid Tumors

Fluorine-18 labeled benzamide analogs, including those similar in structure, have been synthesized for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios, highlighting their potential in cancer imaging (Tu et al., 2007).

Antitumor Agents

Benzamide derivatives have been investigated for their antitumor activities. For example, a study on 3-acyl isoquinolin-1(2H)-ones, obtained via a rhodium(III)-catalyzed reaction involving N-methoxybenzamides, demonstrated potent efficacy in inhibiting proliferation and inducing apoptosis in cancer cells, suggesting their potential as anti-cancer drug candidates (Bian et al., 2020).

Anticonvulsant Activity

Some benzamide derivatives have been identified for their potential anticonvulsant activity. A study identified a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with high affinity and good anticonvulsant activity in animal models, underscoring their potential in treating seizures (Chan et al., 1998).

Antifungal Agents

Benzamide derivatives have also been studied for their antifungal properties. A series of benzamide derivatives were prepared and tested as potential antifungal agents, with some showing significant activity against fungal infections (Coates et al., 1957).

Properties

Molecular Formula

C25H20N4O2

Molecular Weight

408.5 g/mol

IUPAC Name

N-[4-(benzylamino)-3-cyanoquinolin-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C25H20N4O2/c1-31-19-13-11-18(12-14-19)25(30)29-24-21(15-26)23(20-9-5-6-10-22(20)28-24)27-16-17-7-3-2-4-8-17/h2-14H,16H2,1H3,(H2,27,28,29,30)

InChI Key

FFHQNQNMELQOEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=C2C#N)NCC4=CC=CC=C4

Synonyms

4-methoxy-N-(4-benzylamino-3-cyanoquinolin-2-yl)benzamide
SSR161421

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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